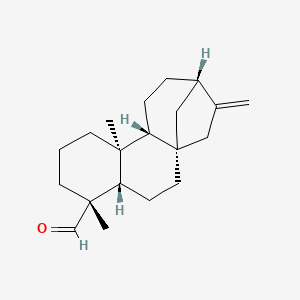

ent-Kaur-16-en-19-al

Description

Structure

2D Structure

Properties

Molecular Formula |

C20H30O |

|---|---|

Molecular Weight |

286.5 g/mol |

IUPAC Name |

(1S,4S,5R,9S,10R,13S)-5,9-dimethyl-14-methylidenetetracyclo[11.2.1.01,10.04,9]hexadecane-5-carbaldehyde |

InChI |

InChI=1S/C20H30O/c1-14-11-20-10-7-16-18(2,13-21)8-4-9-19(16,3)17(20)6-5-15(14)12-20/h13,15-17H,1,4-12H2,2-3H3/t15-,16+,17-,18-,19+,20+/m0/s1 |

InChI Key |

JCAVDWHQNFTFBW-GNVSMLMZSA-N |

Isomeric SMILES |

C[C@]1(CCC[C@@]2([C@@H]1CC[C@]34[C@H]2CC[C@@H](C3)C(=C)C4)C)C=O |

Canonical SMILES |

CC1(CCCC2(C1CCC34C2CCC(C3)C(=C)C4)C)C=O |

Origin of Product |

United States |

Natural Occurrence and Distribution of Ent Kaur 16 En 19 Al

Identification in Plant Species and Genera

ent-Kaur-16-en-19-al has been identified in specific plant species and genera. For instance, the compound known as ent-16-kauren-19-al, which is a synonym for this compound, has been reported to occur in the root of Annona squamosa. thegoodscentscompany.com Another related diterpenoid, identified as ent-19-al-17,16β-dihydroxykaurane, was isolated from the aerial parts of Baccharis leptophylla. uni.lunih.gov This indicates the presence of kaurane (B74193) diterpenoids with an aldehyde functional group at the C-19 position in these specific plant sources.

| Compound Name | Plant Species/Genus | Plant Part | Reference |

| This compound | Annona squamosa | Root | thegoodscentscompany.com |

| ent-19-al-17,16β-dihydroxykaurane | Baccharis leptophylla | Aerial parts | uni.lunih.gov |

Occurrence in Specific Plant Families

This compound and the broader class of ent-kaurane diterpenoids are distributed across numerous plant families. Families frequently reported to contain ent-kauranes include Asteraceae, Annonaceae, Euphorbiaceae, Lamiaceae, Celastraceae, Erythroxylaceae, Rhyzophoraceae, Apiaceae, Jungermanniaceae, and Chrysobalanaceae. uni.lunih.govnih.gov

Within the Asteraceae family, genera such as Baccharis, Wedelia, Mikania, Helianthus, Aspilia, and Coespeletia are known sources of ent-kaurane diterpenoids. uni.lunih.gov The isolation of ent-19-al-17,16β-dihydroxykaurane from Baccharis leptophylla exemplifies the occurrence of aldehyde-bearing kauranes within this large family. uni.lunih.gov

The Annonaceae family is another significant source of ent-kauranes, with compounds isolated from genera like Annona and Xylopia. nih.gov The identification of this compound in Annona squamosa roots further supports the presence of this specific compound within the Annonaceae. thegoodscentscompany.com

While the search results highlight the prevalence of ent-kaurane diterpenoids in families like Asteraceae and Annonaceae, they also indicate their presence in Euphorbiaceae and other diverse plant families. uni.lunih.govnih.gov The widespread distribution of ent-kauranes suggests their significant role as secondary metabolites in various plant lineages.

| Plant Family | Example Genera Known to Contain ent-Kauranes (including derivatives) | Notes on Aldehyde Occurrence | References |

| Asteraceae | Baccharis, Wedelia, Mikania, Helianthus, Aspilia, Coespeletia, Disynaphia, Smallanthus | Aldehyde derivative found in Baccharis. | uni.lunih.gov |

| Annonaceae | Annona, Xylopia | This compound found in Annona. | thegoodscentscompany.comnih.gov |

| Euphorbiaceae | - | Mentioned as a family containing ent-kauranes. | uni.lunih.govnih.gov |

| Apiaceae | Distichoselinum, Arctopus | Kaur-19-oic acid derivatives mentioned. | |

| Lamiaceae | - | Mentioned as a family containing ent-kauranes. | uni.lunih.govnih.gov |

| Celastraceae | - | Mentioned as a family containing ent-kauranes. | uni.lunih.gov |

| Erythroxylaceae | - | Mentioned as a family containing ent-kauranes. | uni.lunih.gov |

| Rhyzophoraceae | - | Mentioned as a family containing kaurenes. | uni.lunih.gov |

| Jungermanniaceae | - | Mentioned as a family containing ent-kaurenes. | |

| Chrysobalanaceae | - | Mentioned as a family containing ent-kaurenes. | |

| Primulaceae | Primula | Kaur-19-oic acid derivative found. | |

| Fabaceae | Copaifera | Kaur-19-oic acid found. | |

| Araliaceae | Aralia, Eleutherococcus | Kaur-19-oic acid found. | |

| Rubiaceae | Coffea | Cafestol and kahweol (B1673272) (modified ent-kauranes) found. |

Chemo-taxonomic Significance and Distribution Patterns

The distribution of ent-kaurane diterpenoids, including this compound and its derivatives, holds significance in chemotaxonomy – the classification of organisms based on their chemical constituents. The presence or absence of specific diterpene skeletons and their oxidation patterns can serve as markers for certain plant groups.

Studies on the Annonaceae family, for instance, have utilized the ¹³C NMR data of diterpenes, including ent-kauranes, to perform chemotaxonomic analyses of genera like Annona and Xylopia. These studies suggest that diterpene profiles can corroborate classification based on morphological and molecular data.

In the Apiaceae family, the diterpenoid pattern in the genus Arctopus, which includes a kauren-19-oic acid, shows similarity to that of the genus Alepidea, supporting their close relationship despite morphological differences. The oxidation of the α-methyl group at C-4 (C-19) into carboxylic acid or methyl ester groups in most ent-kaurane diterpenoids isolated from Aspilia species (Asteraceae) is suggested as a characteristic feature of this genus.

Isolation and Purification Methodologies for Ent Kaur 16 En 19 Al

Extraction Techniques from Plant Biomass

Extraction is the initial step to isolate ent-Kaur-16-en-19-al from plant biomass. This process involves using solvents to dissolve and separate the target compound from the complex plant matrix. Different plant parts, such as roots and leaves, have been used as sources for ent-kaurane diterpenoids. iucr.orgsciencebiology.org

Common extraction techniques include solvent extraction, where dried and ground plant material is treated with an appropriate solvent. For instance, dried roots of Bruguiera cylindrica were extracted with dichloromethane (B109758) (CH₂Cl₂) at room temperature. iucr.org Another study on Aralia continentalis roots used methanol (B129727) (MeOH) extraction at 60 °C. nih.gov The choice of solvent depends on the polarity of the target compound and the plant matrix. Low-polarity solvents like hexane (B92381), ethyl acetate (B1210297), chloroform (B151607), petroleum ether, and dichloromethane are often used for extracting diterpenoids due to their low polarity. nih.gov

After the initial extraction, the solvent extract is typically concentrated and may undergo liquid-liquid partitioning to further separate compounds based on their solubility in different immiscible solvents. For example, a methanol extract can be suspended in water and successively partitioned with hexane, chloroform, ethyl acetate, and n-butanol. nih.gov

While the search results mention water extraction for other kaurane (B74193) derivatives like 11α-hydroxy-15-oxo-kaur-16-en-19-oic acid from Adenostemma lavenia leaves, solvent extraction with organic solvents appears more common for this compound itself based on the provided information. mdpi.com Advanced extraction methods like ultrasound-assisted extraction have also been explored for diterpenes, which can potentially improve the efficiency of the extraction process. google.com

Chromatographic Separation Methods for Enantiopure Compounds

Chromatographic methods are essential for separating this compound from other co-extracted compounds and for obtaining it in a pure state. Various chromatographic techniques are employed based on the properties of the compound and the complexity of the extract.

Column Chromatography

Column chromatography is a widely used technique for the initial fractionation of crude plant extracts. It involves a stationary phase, typically silica (B1680970) gel, packed in a column, and a mobile phase, which is a solvent or mixture of solvents, that is passed through the column. Compounds separate based on their differential interactions with the stationary and mobile phases.

In the isolation of this compound from Bruguiera cylindrica, the dichloromethane extract was subjected to quick column chromatography over silica gel using solvents of increasing polarity, starting from n-hexane through ethyl acetate. iucr.org Similarly, the chloroform layer from the Aralia continentalis extract was subjected to silica gel column chromatography with increasing polarity using hexane-ethyl acetate mixtures. nih.gov

Column chromatography can yield several fractions, which may still contain mixtures of compounds. Further purification of these fractions is often necessary.

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a powerful technique used for both analytical and preparative separation of compounds. It offers higher resolution and efficiency compared to traditional column chromatography. HPLC is particularly useful for purifying compounds that are present in complex mixtures or require high purity.

While direct information on HPLC specifically for purifying this compound is limited in the provided results, HPLC is a common method for the purification of diterpenoids. Preparative HPLC, often using reversed-phase columns (e.g., C18) and mobile phases like acetonitrile (B52724)/water or methanol/water, is frequently employed to isolate and purify diterpenes. nih.govnih.gov Recycling preparative HPLC has been used for the purification of ent-kaur-16-en-19-oic acid, a related compound. nih.gov This suggests that similar HPLC methods would be applicable for the purification of this compound. HPLC with UV detection is also used for the quantitative determination of kaurane diterpenes. scielo.brscielo.brresearchgate.net

Gas Chromatography (GC)

Gas Chromatography (GC) is a separation technique used for volatile and semi-volatile compounds. While GC is often used for the analysis and identification of diterpenoids, including ent-kaurene (B36324) types, its application for preparative purification of this compound is less common compared to column chromatography and HPLC, especially for larger quantities. sciencebiology.orgnist.govresearchgate.net However, GC-MS is a valuable tool for the identification and structural elucidation of isolated compounds. sciencebiology.org

Advanced Purification Strategies

In addition to the standard chromatographic methods, advanced strategies may be employed to achieve higher purity of this compound, particularly when dealing with complex extracts or closely related compounds.

One such strategy involves the use of silver nitrate-impregnated silica gel chromatography, which can be effective in separating compounds with different degrees of unsaturation. This method has been used to separate ent-kaur-16-en-19-oic acid from ent-trachiloban-19-oic acid, which have similar chromatographic properties on regular silica gel. ichem.md While not specifically mentioned for this compound, this technique could potentially be applied if it co-occurs with isomers or compounds with similar polarity but different double bond characteristics.

Another approach mentioned for diterpenoids is High-Speed Counter-Current Chromatography (HSCCC), which is a liquid-liquid chromatography technique that does not use a solid support matrix. researchgate.net This can reduce sample loss and irreversible adsorption. Combined with preparative HPLC, HSCCC has been shown to be an efficient method for separating diterpenes from plant extracts. researchgate.net

Recrystallization is a common purification technique used after chromatographic separation to obtain crystalline solid with higher purity. This compound has been reported to form colorless plate-shaped single crystals that can be recrystallized from solvents like n-hexane. iucr.org

The purification of diterpenoids can be challenging due to their presence in complex mixtures alongside other plant constituents like fatty acids and chlorophylls. nih.gov Strategies to address this include using ion exchange resins or basic resins in column chromatography, especially when dealing with acidic impurities. nih.gov

Data Table: Examples of Isolation and Purification Methods for this compound and Related ent-Kauranes

| Plant Source | Part Used | Extraction Solvent(s) | Initial Chromatography | Further Purification Methods | Compound Isolated |

| Bruguiera cylindrica | Roots | Dichloromethane | Silica gel column | Quick column chromatography, Recrystallization | This compound |

| Aralia continentalis | Roots | Methanol | Silica gel column | Liquid-liquid partitioning, Preparative-LC | ent-Kaur-16-en-19-oic acid |

| Espeletia semiglobulata | Leaves | Neutral extraction fraction | Column chromatography | GC-MS, NMR (for identification) | This compound |

| Helianthus annuus | Dry waste | Hexane | Silica gel column | Silica gel/AgNO₃ column chromatography | ent-kaur-16-en-19-oic acid |

Detailed Research Findings:

Research on the isolation of this compound from Bruguiera cylindrica roots involved extraction with dichloromethane, yielding a yellow viscous residue. iucr.org This residue was then subjected to quick column chromatography on silica gel, eluting with a gradient of n-hexane and ethyl acetate. iucr.org Fraction F6 from this separation was further purified by quick column chromatography using CH₂Cl₂-acetone (9:1), which yielded this compound. iucr.org Recrystallization from n-hexane afforded colorless plate-shaped single crystals with a melting point of 387–388 K. iucr.org

In another study focusing on Espeletia semiglobulata leaves, this compound was identified in the neutral extraction fraction. sciencebiology.orgsciencebiology.org This fraction was subjected to chromatographic separation, which yielded ent-kaurene type diterpenoids, including this compound. sciencebiology.orgsciencebiology.org While the specific details of the chromatographic steps for isolating the aldehyde are not as extensively described as for other compounds in the same study, the use of chromatographic separation on the neutral extract was key to obtaining this compound. sciencebiology.orgsciencebiology.org

For the related compound, ent-kaur-16-en-19-oic acid, isolation from Aralia continentalis involved methanol extraction, liquid-liquid partitioning of the methanol extract with various solvents including chloroform, and subsequent silica gel column chromatography of the chloroform layer. nih.gov Further purification of ent-kaur-16-en-19-oic acid was achieved using recycling preparative HPLC with methanol as the mobile phase. nih.gov

The isolation of ent-kaur-16-en-19-oic acid and ent-trachiloban-19-oic acid from sunflower dry waste involved hexane extraction followed by separation on a silica gel column. ichem.md Due to similar chromatographic properties, a mixture of these two acids was further separated using column chromatography on silica gel impregnated with silver nitrate, employing a 2% solution of ethyl acetate in petroleum ether as the eluent. ichem.md This resulted in the isolation of both compounds in individual forms. ichem.md

Structural Elucidation Methodologies for Ent Kaur 16 En 19 Al

Nuclear Magnetic Resonance (NMR) Spectroscopy Applications (e.g., 1D and 2D NMR)

NMR spectroscopy is a cornerstone technique in the structural elucidation of organic compounds, providing detailed information about the carbon-hydrogen framework and the functional groups present. Both one-dimensional (1D) and two-dimensional (2D) NMR experiments are routinely applied to ent-kaurane diterpenoids, including ent-Kaur-16-en-19-al and its derivatives redalyc.orgtandfonline.comsciencebiology.orgunam.mxpreprints.orgscirp.orgresearchgate.netpreprints.orgresearchgate.netsciencebiology.orgscielo.br.

Proton NMR (¹H NMR) spectroscopy is used to identify different types of protons and their chemical environments, as well as their coupling interactions, which reveal connectivity. Carbon-13 NMR (¹³C NMR) spectroscopy provides information about the carbon skeleton, indicating the presence of different types of carbon atoms (methyl, methylene, methine, quaternary, carbonyl, olefinic, etc.). Techniques like Distortionless Enhancement by Polarization Transfer (DEPT) are often used in conjunction with ¹³C NMR to differentiate between CH₃, CH₂, CH, and quaternary carbons.

Two-dimensional NMR experiments are crucial for establishing correlations between atoms. Correlation Spectroscopy (COSY) reveals proton-proton couplings through bonds, helping to build spin systems. Heteronuclear Single Quantum Correlation (HSQC) correlates protons with the carbons to which they are directly attached, aiding in the assignment of proton and carbon signals. Heteronuclear Multiple Bond Correlation (HMBC) provides correlations between protons and carbons separated by two or three bonds, which is invaluable for establishing connectivity across quaternary carbons and ring systems redalyc.orgunam.mxpreprints.orgscirp.orgresearchgate.net. Nuclear Overhauser Effect Spectroscopy (NOESY) or Rotating-frame Overhauser Effect Spectroscopy (ROESY) experiments provide spatial correlations between protons that are close in space, regardless of bond connectivity, which is essential for determining the relative stereochemistry of the molecule redalyc.orgpreprints.orgresearchgate.netresearchgate.net.

For ent-kaurane diterpenoids, NMR data allows for the assignment of signals corresponding to the characteristic tetracyclic core, the exocyclic double bond at C-16, and substituents such as methyl groups and the aldehyde function at C-19 in this compound hmdb.casciencebiology.orgpreprints.org. Analysis of chemical shifts and coupling patterns in the NMR spectra enables the determination of the positions and orientations of these functional groups and the confirmation of the ent-kaurane skeleton.

Mass Spectrometry (MS) Techniques (e.g., GC-MS, ESI-MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound, which is vital for confirming its molecular formula and gaining insights into its structure. Various MS techniques are applied to this compound and related compounds, including Gas Chromatography-Mass Spectrometry (GC-MS) and Electrospray Ionization Mass Spectrometry (ESI-MS) tandfonline.comsciencebiology.orgscirp.orgresearchgate.netsciencebiology.orgscielo.brresearchgate.netnih.govresearchgate.netspectrabase.com.

GC-MS is often used for the analysis of volatile or semi-volatile ent-kauranes. The gas chromatograph separates components of a mixture before they enter the mass spectrometer, allowing for the identification of individual compounds based on their retention times and mass spectra. Electron Ionization (EI) is a common ionization method in GC-MS, producing characteristic fragmentation patterns that can be matched against spectral libraries for identification or used to deduce structural features.

ESI-MS, often coupled with Liquid Chromatography (LC-ESI-MS), is suitable for less volatile or more polar ent-kaurane derivatives. ESI is a soft ionization technique that typically produces protonated or deprotonated molecular ions ([M+H]⁺ or [M-H]⁻), which are useful for determining the molecular weight nih.govresearchgate.netmdpi.com. Tandem mass spectrometry (MS/MS) can be performed to fragment selected ions, providing further structural information from the fragment ions nih.govresearchgate.netmdpi.com. For instance, studies on ent-kaurenoic acid (a related compound with a carboxylic acid at C-19 instead of an aldehyde) have utilized LC-ESI-MS/MS to quantify the compound, noting its fragmentation behavior nih.govresearchgate.net. The fragmentation pattern of this compound in MS provides characteristic ions resulting from the cleavage of bonds within the kaurane (B74193) skeleton and the loss of the aldehyde functional group or parts of the ring system.

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is a technique that identifies the functional groups present in a molecule by measuring the vibrations of chemical bonds. When a molecule absorbs infrared radiation at specific frequencies, corresponding to the vibrational frequencies of its bonds, characteristic absorption bands are observed in the IR spectrum. IR spectroscopy is used in the characterization of ent-kaurane diterpenoids, including this compound redalyc.orgsciencebiology.orgunam.mxsciencebiology.orgscielo.brredalyc.org.

X-ray Crystallography for Absolute Configuration Determination

X-ray crystallography is a powerful technique that can provide a definitive three-dimensional structure of a molecule, including the precise positions of all atoms and their absolute configuration, provided that the compound can be obtained in crystalline form. While not always feasible for every compound, X-ray crystallography has been successfully applied to determine the absolute configuration of various ent-kaurane diterpenoids redalyc.orgunam.mxresearchgate.netresearchgate.netresearchgate.netufba.brjyu.fi.

For this compound or its derivatives, obtaining a high-quality single crystal is a prerequisite for X-ray diffraction analysis. Once a suitable crystal is obtained, X-rays are diffracted by the electron clouds of the atoms in the crystal lattice. The resulting diffraction pattern is collected and analyzed to reconstruct the electron density map, from which the positions of the atoms are determined. For chiral molecules like this compound, anomalous dispersion can be used to determine the absolute configuration, confirming whether the compound belongs to the ent-series (with the opposite absolute configuration compared to the normal kauranes). Studies on related ent-kaurane acids and epoxides have utilized X-ray crystallography to unequivocally confirm their structures and absolute stereochemistry redalyc.orgresearchgate.netresearchgate.netufba.brjyu.fi. Although direct X-ray crystallographic data for this compound was not explicitly found in the provided snippets, the successful application of this technique to closely related ent-kauranes demonstrates its importance in confirming the stereochemistry within this class of natural products.

Biosynthesis of Ent Kaur 16 En 19 Al

Precursor Compounds in Diterpenoid Biosynthesis (e.g., Geranylgeranyl Pyrophosphate (GGPP))

The biosynthesis of diterpenoids, including ent-kaur-16-en-19-al, originates from the universal C5 building blocks of terpenoid biosynthesis: isopentenyl pyrophosphate (IPP) and dimethylallyl pyrophosphate (DMAPP). These are typically produced via the mevalonate (B85504) (MVA) pathway or the 2-C-methyl-D-erythritol-4-phosphate (MEP) pathway, depending on the organism frontiersin.orguniprot.org.

Through a series of condensation reactions catalyzed by prenyltransferase enzymes, IPP and DMAPP are sequentially joined to form longer chain prenyl pyrophosphates frontiersin.org. The initial condensation of IPP and DMAPP yields C10-geranyl pyrophosphate (GPP). Further addition of IPP molecules leads to the formation of C15-farnesyl pyrophosphate (FPP), and finally, the C20 precursor for diterpenoids, geranylgeranyl pyrophosphate (GGPP) frontiersin.orgresearchgate.netresearchgate.net. GGPP is a key intermediate, acting as the substrate for diterpene synthases that generate the foundational diterpene skeletons researchgate.netresearchgate.net.

| Precursor Compound | Abbreviation | Number of Carbons |

| Isopentenyl Pyrophosphate | IPP | C5 |

| Dimethylallyl Pyrophosphate | DMAPP | C5 |

| Geranyl Pyrophosphate | GPP | C10 |

| Farnesyl Pyrophosphate | FPP | C15 |

| Geranylgeranyl Pyrophosphate | GGPP | C20 |

Enzymatic Pathway Steps to ent-Kaurene (B36324)

The conversion of GGPP to ent-kaurene involves a series of cyclization reactions catalyzed by diterpene synthases. In plants, this process typically requires two distinct enzymes: ent-copalyl diphosphate (B83284) synthase (CPS) and ent-kaurene synthase (KS) tandfonline.commaxapress.compnas.org. CPS catalyzes the initial cyclization of GGPP to form the bicyclic intermediate ent-copalyl diphosphate (ent-CPP) tandfonline.commaxapress.com. Subsequently, KS catalyzes the cyclization of ent-CPP to yield the tetracyclic diterpene ent-kaurene tandfonline.commaxapress.com. These enzymes are often localized in plastids in plants tandfonline.com.

In some fungi, a bifunctional enzyme may perform both the CPS and KS activities, converting GGPP to ent-kaurene via ent-CPP in a single protein tandfonline.comuniprot.org.

| Step | Enzyme | Substrate | Product |

| First Cyclization | ent-Copalyl Diphosphate Synthase (CPS) | Geranylgeranyl Pyrophosphate (GGPP) | ent-Copalyl Diphosphate (ent-CPP) |

| Second Cyclization | ent-Kaurene Synthase (KS) | ent-Copalyl Diphosphate (ent-CPP) | ent-Kaurene |

| Combined Cyclization (Fungi) | Bifunctional CPS/KS Enzyme | Geranylgeranyl Pyrophosphate (GGPP) | ent-Kaurene |

Conversion of ent-Kaurene to this compound

The conversion of ent-kaurene to this compound is an oxidative process involving cytochrome P450 monooxygenases. This transformation occurs as part of the pathway leading to ent-kaur-16-en-19-oic acid (kaurenoic acid) nsf.govoup.comqmul.ac.uk.

Role of ent-Kaurene Monooxygenase (Cytochrome P-450)

The enzyme responsible for the oxidation of ent-kaurene is ent-kaurene monooxygenase, also known as ent-kaurene oxidase (KO) oup.comqmul.ac.ukexpasy.org. This enzyme is a cytochrome P450 (CYP) protein nsf.govoup.comqmul.ac.ukexpasy.org. It catalyzes successive oxidation steps, utilizing O2 and NADPH pnas.orgwikipedia.org. In plants, KOs are members of the CYP701 family, while bacterial KOs belong to the CYP117 family, and fungal KOs are in the CYP503 family nsf.gov. Despite belonging to different families, these enzymes catalyze a similar series of reactions nsf.gov.

Intermediates in the Oxidation Pathway (e.g., ent-kaur-16-en-19-ol)

The oxidation of ent-kaurene to ent-kaur-16-en-19-oic acid by ent-kaurene monooxygenase proceeds through intermediate steps. The first oxidation step converts ent-kaurene to ent-kaur-16-en-19-ol nsf.govqmul.ac.uk. Subsequently, ent-kaur-16-en-19-ol is further oxidized to this compound nsf.govqmul.ac.uk. The final step in this series is the oxidation of this compound to ent-kaur-16-en-19-oic acid nsf.govqmul.ac.uk.

| Step | Enzyme | Substrate | Product |

| First Oxidation | ent-Kaurene Monooxygenase | ent-Kaurene | ent-Kaur-16-en-19-ol |

| Second Oxidation | ent-Kaurene Monooxygenase | ent-Kaur-16-en-19-ol | This compound |

| Third Oxidation | ent-Kaurene Monooxygenase | This compound | ent-Kaur-16-en-19-oic acid |

Relationship to Gibberellin Biosynthesis

This compound is a direct intermediate in the early stages of gibberellin (GA) biosynthesis pnas.orgnsf.govoup.com. The pathway from ent-kaurene to ent-kaur-16-en-19-oic acid, catalyzed by ent-kaurene monooxygenase, is a critical part of the GA biosynthetic route in plants, fungi, and bacteria uniprot.orguniprot.orgnsf.govoup.com. ent-Kaur-16-en-19-oic acid is then further modified by other cytochrome P450 monooxygenases and soluble dioxygenases to produce the various bioactive gibberellins (B7789140) tandfonline.compnas.org. Therefore, the biosynthesis of this compound is intrinsically linked to the production of these essential plant hormones maxapress.comoup.comichem.md.

Genetic and Molecular Regulation of Biosynthetic Enzymes

The enzymes involved in the biosynthesis of ent-kaurene and its subsequent oxidation to this compound are encoded by specific genes, and their expression is subject to genetic and molecular regulation maxapress.compnas.org. For instance, genes encoding ent-copalyl diphosphate synthase (CPS) and ent-kaurene synthase (KS) have been identified and characterized in various plant species maxapress.compnas.org. Similarly, genes for ent-kaurene monooxygenase (KO) have been isolated, and studies have investigated their expression patterns pnas.orgoup.com.

Mutations in the genes encoding these enzymes can lead to altered GA levels and associated developmental phenotypes pnas.orgoup.com. For example, mutations in the GA3 gene, which encodes KO in Arabidopsis thaliana, result in dwarfism oup.com. The expression of these biosynthetic genes can be influenced by various factors, including developmental cues and environmental signals maxapress.com. Research findings highlight the importance of the genetic regulation of these enzymes in controlling the rate of GA biosynthesis and, consequently, plant growth and development maxapress.compnas.org.

Chemical Synthesis and Semi Synthesis of Ent Kaur 16 En 19 Al and Its Derivatives

Total Synthesis Approaches to the ent-Kaurane Core

Total synthesis of ent-kaurane diterpenoids, the foundational scaffold of ent-Kaur-16-en-19-al, has been a significant area of research in organic chemistry due to their complex tetracyclic structure and diverse biological activities. Various strategies have been developed to construct the ent-kaurane core, which consists of a perhydrophenanthrene system (A, B, and C rings) fused with a cyclopentane (B165970) D-ring nih.gov.

One approach involves the use of a convergent strategy, such as the Hoppe's homoaldol reaction of a cyclohexenyl carbamate (B1207046) with an aldehyde, followed by an intramolecular Mukaiyama-Michael-type reaction. This sequence has been shown to afford the tetracyclic core structure of ent-kaurane diterpenoids magtech.com.cnacs.orgnih.gov. This convergent method allows for the assembly of the core structure from smaller, more readily available fragments.

Another strategy utilizes an intermolecular Diels-Alder cycloaddition involving a diene embedded in a substituted bicyclo[4.1.0] skeleton. This method allows for the assembly of most of the carbon centers of the target molecule at an early stage of the synthesis. Subsequent steps, including redox manipulations and cyclization reactions, are then employed to complete the synthesis of complex ent-kauranoids magtech.com.cn.

Recent advances in total synthesis have also focused on enantioselective routes to ent-kaurane diterpenoids. These approaches often involve strategic designs for regioselective and stereospecific reactions to control the absolute configuration of the resulting molecules acs.orgnih.gov. For instance, a bridgehead-enone-initiated intramolecular cycloaddition has been explored for the enantioselective total synthesis of diepoxy-ent-kaurane diterpenoids acs.orgnih.gov.

The total synthesis of ent-kaurane diterpenoids often presents challenges related to the regio- and stereoselective installation of functional groups researchgate.net. Despite these challenges, significant progress has been made in developing novel strategies for constructing this complex core structure rsc.orgresearchgate.net.

Semi-Synthetic Derivatization from Natural ent-Kaurane Precursors (e.g., ent-Kaur-16-en-19-oic acid)

Semi-synthetic approaches offer an alternative route to this compound and its derivatives, leveraging the natural abundance of certain ent-kaurane precursors, most notably ent-Kaur-16-en-19-oic acid nih.govichem.mdscielo.br. ent-Kaur-16-en-19-oic acid is readily isolated from various plant species, including those from the genera Wedelia, Mikania, Annona, Xylopia, and Helianthus ichem.mdscielo.br. This natural product serves as a versatile starting material for structural modifications to access a wider range of ent-kaurane derivatives.

Derivatization reactions allow for the introduction of different functional groups or modifications of existing ones on the ent-kaurane skeleton, leading to compounds with potentially altered biological activities ichem.md.

Esterification and Amidation Reactions

The carboxylic acid group at the C-19 position of ent-Kaur-16-en-19-oic acid is a primary site for semi-synthetic modifications, particularly through esterification and amidation reactions. Esterification of the carboxyl group can be achieved using various methods, including treatment with diazomethane (B1218177) ichem.mdmdpi.comjst.go.jp. This yields methyl ent-kaur-16-en-19-oate, a common intermediate for further transformations ichem.md. Other esterification methods also exist for preparing different esters jst.go.jp.

Amidation reactions, involving the conversion of the carboxylic acid to an amide, are also possible, leading to ent-kaurane derivatives with amide functionalities at C-19. These reactions typically involve coupling the carboxylic acid with an amine using appropriate coupling reagents.

Functional Group Interconversions

Semi-synthetic routes often involve the interconversion of functional groups on the ent-kaurane core to introduce diversity or prepare intermediates for further modifications nih.govchemrxiv.org. For instance, the reduction of the ester group at C-19, obtained through esterification of ent-Kaur-16-en-19-oic acid, can yield a primary hydroxyl group (ent-Kaur-16-en-19-ol) nih.govichem.mdthieme-connect.com. This hydroxyl group can then be subjected to various reactions, such as oxidation to an aldehyde (this compound) or further oxidation to a carboxylic acid, if not already present scielo.br.

Functional group interconversions can also involve modifications of the double bond at the C-16(17) position, such as epoxidation or hydroboration-oxidation scielo.brmdpi.com. These reactions introduce oxygen functionalities and can alter the stereochemistry of the D-ring.

Introduction of Hydroxyl and Oxo Groups

The introduction of hydroxyl and oxo groups at various positions of the ent-kaurane skeleton is a key strategy in semi-synthesis to enhance the structural diversity and potentially modulate biological activities mdpi.comeurjchem.com. While total synthesis can introduce these groups during the construction of the core, semi-synthetic methods modify existing natural scaffolds.

Oxidation reactions are commonly employed to introduce oxo groups. For example, oxidation of a hydroxyl group can yield a ketone or an aldehyde scielo.br. The oxidation of methyl ent-17-hydroxykauran-19-oate under PDC conditions has been shown to yield this compound as a major product, along with other oxidized derivatives scielo.br.

Hydroxylation, the introduction of hydroxyl groups, can be achieved through various chemical methods. However, selective hydroxylation of unactivated carbon centers on the complex ent-kaurane skeleton can be challenging using traditional chemical reagents mdpi.comresearchgate.net. Biotransformation using fungi has emerged as a powerful tool for introducing hydroxyl groups at various positions, often with high regio- and stereoselectivity mdpi.comresearchgate.netresearchgate.net. These biotransformations can introduce hydroxyl groups at positions that are difficult to functionalize chemically, contributing significantly to the diversity of ent-kaurane derivatives mdpi.com.

Stereoselective Synthesis of ent-Kaurane Derivatives

Stereoselectivity is a critical aspect of synthesizing ent-kaurane derivatives due to the presence of multiple chiral centers in the tetracyclic structure. Controlling the stereochemistry during bond formation and functional group interconversions is essential to obtain specific isomers with desired biological activities.

Stereoselective reactions are employed in both total synthesis and semi-synthetic routes. In total synthesis, controlling the stereochemistry is integral to the design of the synthetic route from the initial building blocks acs.orgnih.gov. For example, asymmetric total syntheses of highly oxidized ent-kaurane diterpenoids have been achieved using strategies that ensure stereochemical control magtech.com.cnacs.orgnih.gov.

In semi-synthetic approaches, stereoselectivity is crucial when modifying the natural precursor. Reactions such as hydroboration-oxidation of the exocyclic double bond at C-16(17) of ent-Kaur-16-en-19-oic acid proceed stereoselectively, yielding specific hydroxylated products scielo.br. Stereoselective introduction of functional groups, including hydroxyl and oxo groups, is also a key focus in developing efficient synthetic strategies researchgate.net. Biotransformations catalyzed by enzymes are particularly valuable for achieving high levels of regio- and stereoselectivity in the functionalization of ent-kaurane diterpenoids mdpi.comresearchgate.netresearchgate.net.

Stereoselective inverse electron demand hetero-Diels-Alder reactions based on the ent-kaurane scaffold have also been explored for the synthesis of novel dihydropyran-fused diterpenoids nih.gov. These reactions demonstrate the potential for developing stereoselective cycloaddition strategies on complex ent-kaurane systems.

Bio-inspired Synthesis Strategies

Bio-inspired synthesis strategies draw inspiration from the natural biosynthetic pathways of ent-kaurane diterpenoids. These pathways involve cyclization of geranylgeranyl pyrophosphate catalyzed by diterpene cyclases, followed by oxidative modifications and rearrangements nih.govacs.org. Bio-inspired approaches aim to mimic these natural processes using chemical or enzymatic methods to achieve efficient and selective synthesis.

One aspect of bio-inspired synthesis involves the use of biocatalysis, particularly enzymes like cytochrome P450 monooxygenases, which are involved in the oxidative functionalization of ent-kauranes in nature nih.govresearchgate.net. These enzymes can catalyze highly regio- and stereoselective C-H hydroxylation reactions at unactivated carbon centers, a challenging transformation for traditional chemical methods nih.govmdpi.comresearchgate.netresearchgate.net. The identification and application of such enzymes from biosynthetic pathways, like those from Streptomyces platensis involved in platensimycin (B21506) biosynthesis, have enabled selective hydroxylation of ent-kaurane substrates nih.govresearchgate.net.

Another bio-inspired strategy involves designing chemical reactions that mimic the carbocationic rearrangements observed in the biosynthesis of different diterpene skeletons, including the interconversion between ent-kauranes and other related diterpenes like ent-atisanes and ent-trachylobanes acs.orgnih.gov. While direct carbocationic rearrangements on ent-kaurane skeletons can be challenging to control chemically, photochemical rearrangements have been explored as a bio-inspired approach to access rearranged skeletons researchgate.netacs.org.

Bio-inspired synthesis can also involve using natural ent-kaurane precursors, such as ent-Kaur-16-en-19-oic acid, as starting materials and applying chemical transformations that are guided by the structural features and reactivity observed in biosynthetic intermediates nih.govacs.org. This approach leverages the readily available chiral scaffold provided by nature.

Pharmacological and Biological Activities Pre Clinical Investigations

Anti-inflammatory Properties

Investigations into the anti-inflammatory effects of ent-Kaur-16-en-19-al and its derivatives have been conducted using both in vitro and in vivo models.

Studies on related ent-kaurane diterpenoids have provided insights into potential mechanisms of anti-inflammatory action. For instance, (3α)-3-(tiglinoyloxy)-ent-kaur-16-en-19-oic acid has been shown to exert an anti-inflammatory effect through the modulation of NF-κB, MAPK, and mTOR pathways in LPS-stimulated macrophages. jst.go.jp Similarly, 3α-Angeloyloxy-ent-kaur-16-en-19-oic acid has been reported to inhibit NF-κB and MAPK pathways in LPS-stimulated macrophages. figshare.comresearchgate.net These findings suggest that modulation of these key inflammatory signaling cascades may be a common feature among certain ent-kaurane compounds. However, research specifically detailing the direct effects of this compound on these pathways is limited in the available literature. Conversely, some studies on ent-kaur-16-en-19-oic acid indicated it did not significantly impact NF-κB activation in LPS-treated RAW 264.7 cells, instead activating Nrf2. nih.govresearchgate.net This highlights the structural specificity within the ent-kaurane class regarding their precise molecular targets in inflammatory pathways.

Animal models have been utilized to evaluate the in vivo anti-inflammatory efficacy of ent-kaurane diterpenoids. For example, 3α-Angeloyloxy-ent-kaur-16-en-19-oic acid demonstrated the ability to alleviate xylene-induced mouse ear edema, showing a notable percentage of inhibition. figshare.comresearchgate.net Extracts containing ent-kaurane diterpenes have also shown effects against xylene-induced ear swelling in mice. nih.gov While these studies indicate the potential for anti-inflammatory activity within the ent-kaurane class in in vivo settings like the xylene-induced edema model, specific data for this compound in this particular model is not prominently featured in the examined literature.

In Vitro Modulation of Inflammatory Pathways (e.g., NF-κB, MAPK, mTOR)

Anti-cancer and Cytotoxic Activities

The anti-cancer and cytotoxic properties of this compound and related compounds have been investigated extensively in pre-clinical settings, primarily focusing on in vitro studies.

The induction of apoptosis is a key mechanism underlying the anti-cancer effects of many ent-kaurane diterpenoids. Research on related compounds, such as ent-11α-hydroxy-15-oxo-kaur-16-en-19-oic acid, has shown that it induces apoptosis through the activation of the mitochondrial signaling pathway. nih.govspandidos-publications.com This involves an increase in the activity of caspase-3 and caspase-9 and an elevated Bax/Bcl-2 ratio, without significantly affecting caspase-8 activity. nih.govspandidos-publications.com The induction of apoptosis by ent-kauranes is generally associated with the modulation of proteins like BCL-2, BAX, PARP, and cytochrome c, as well as the activation of caspases, including caspase-3, -8, and -9. mdpi.com Some ent-kaurene (B36324) derivatives have been shown to induce apoptosis linked to mitochondrial dysfunction, characterized by a loss of mitochondrial membrane potential, thereby activating the intrinsic apoptotic pathway. mdpi.com Ent-11α-hydroxy-15-oxo-kaur-16-en-19-oic acid specifically has been shown to induce mitochondrial-mediated apoptosis in human lung cancer A549 cells, increasing Bax expression, releasing cytochrome c and AIF, and activating caspase-3. nih.gov These findings strongly suggest that the mitochondrial pathway is a significant route for apoptosis induction by ent-kaurane compounds. While these detailed mechanisms have been demonstrated for related structures, direct experimental evidence specifically detailing the induction of apoptosis via the mitochondrial pathway by this compound in the provided sources is limited.

In Vivo Anti-tumor Efficacy in Murine Models

Specific pre-clinical investigation data on the in vivo anti-tumor efficacy of this compound in murine models were not found in the consulted literature. While other ent-kaurane diterpenes, such as ent-kaur-16-en-19-oic acid derivatives, have shown anti-tumor effects in murine models, direct studies on this compound for this activity were not available in the search results.

Antimicrobial Activities

Pre-clinical studies have evaluated the antimicrobial potential of this compound against various microbial strains.

In an evaluation of the in vitro growth inhibitory potential of this compound (compound I) isolated from Espeletia semiglobulata, the compound failed to show any significant results in antimicrobial screening. sciencebiology.orgsciencebiology.org The tested bacterial strains included Gram-positive bacteria Staphylococcus aureus (ATCC 25923) and Enterococcus faecalis (ATCC 29212), and Gram-negative bacteria Klebsiella pneumoniae (ATCC 23357), Escherichia coli (ATCC 25922), and Pseudomonas aeruginosa (ATCC 27853). sciencebiology.orgsciencebiology.org

In the same study evaluating the antimicrobial activity of this compound (compound I), no significant results were observed against the fungal strain Candida krusei (ATCC 6558). sciencebiology.orgsciencebiology.org

| Compound | Tested Strain | Type | Result (2 mg/mL) | Citation |

|---|---|---|---|---|

| This compound | Staphylococcus aureus | Gram-Positive | No significant inhibition | sciencebiology.orgsciencebiology.org |

| This compound | Enterococcus faecalis | Gram-Positive | No significant inhibition | sciencebiology.orgsciencebiology.org |

| This compound | Klebsiella pneumoniae | Gram-Negative | No significant inhibition | sciencebiology.orgsciencebiology.org |

| This compound | Escherichia coli | Gram-Negative | No significant inhibition | sciencebiology.orgsciencebiology.org |

| This compound | Pseudomonas aeruginosa | Gram-Negative | No significant inhibition | sciencebiology.orgsciencebiology.org |

| This compound | Candida krusei | Fungal | No significant inhibition | sciencebiology.orgsciencebiology.org |

Information specifically detailing the anti-protozoal activities of this compound was not found in the available pre-clinical investigation literature. Studies have reported anti-protozoal activities for other ent-kaurane diterpenes, but specific data for this compound were not present in the search results.

Antifungal Activities

Anti-HIV Activity

Specific pre-clinical investigation data on the anti-HIV activity of this compound were not identified in the consulted literature. While some ent-kaurane derivatives have demonstrated anti-HIV activity, no direct research findings for this compound were available in the search results.

Anti-melanogenic Properties and Tyrosinase Inhibition Mechanisms

Specific pre-clinical investigation data on the anti-melanogenic properties and tyrosinase inhibition mechanisms of this compound were not found in the available literature. Research on other kaurane (B74193) derivatives has explored these activities, but direct studies on this compound were not present in the search results.

Analgesic Effects in Animal Models

While ent-kaurane diterpenes, such as ent-kaur-16-en-19-oic acid, have demonstrated analgesic properties in animal models researchgate.netresearchgate.netscielo.brnih.govnih.govwikipedia.orgresearchgate.net, specific pre-clinical investigation data focusing solely on the analgesic effects of this compound in animal models were not found in the consulted literature. This compound has been identified in plants studied for analgesic effects, such as Annona squamosa, but detailed data on its isolated effect were not available windows.net.

Cardiovascular System Modulatory Effects

Specific pre-clinical investigation data detailing the cardiovascular system modulatory effects of this compound were not found in the consulted literature. Studies on related ent-kaurane diterpenes, particularly ent-kaur-16-en-19-oic acid, have shown cardiovascular activities including vasorelaxant and hypotensive effects wikipedia.orgresearchgate.netnih.govresearchgate.netscielo.brnih.govresearchgate.netunesp.br.

Vasorelaxant Mechanisms (e.g., Ca2+ Influx Blockade, NO-cGMP Pathway)

Detailed information on the specific vasorelaxant mechanisms of this compound, such as its effects on Ca2+ influx blockade or the NO-cGMP pathway, was not available in the consulted literature. Research into related diterpenes like ent-kaur-16-en-19-oic acid indicates mechanisms involving the blockade of extracellular Ca2+ influx and activation of the NO-cGMP pathway nih.govunesp.br.

Hypotensive Effects in Animal Models

Specific data on the hypotensive effects of this compound in animal models were not found in the consulted literature. Hypotensive effects have been reported for other ent-kaurane diterpenes, such as ent-kaur-16-en-19-oic acid and ent-16α-methoxykauran-19-oic acid, in rat models researchgate.netunesp.br.

Plant Growth Regulatory Activity

This compound is involved in the metabolic pathways related to plant growth regulators, specifically gibberellins (B7789140) ichem.mdresearchgate.net. Studies have shown that this compound can act as a substrate in plant enzymatic reactions. For instance, the oxidation of this compound in microsomal preparations from immature Marah macrocarpus seeds is inhibited by ancymidol, a known plant growth regulator scilit.comnih.gov. This suggests a role for this compound as an intermediate in the biosynthesis of certain plant hormones or related compounds, and that its metabolism can be targeted by plant growth regulating substances scilit.comnih.gov.

Structure Activity Relationship Sar Studies of Ent Kaur 16 En 19 Al and Its Analogs

Identification of Structural Moieties Critical for Specific Bioactivities

The fundamental ent-kaurane skeleton serves as the core structural requirement for the biological activities observed in this class of compounds uni.luebi.ac.ukthegoodscentscompany.com. Modifications to this tetracyclic framework or the functional groups attached to it can significantly alter or abolish activity.

Key structural moieties that have been identified as critical for specific bioactivities include the exocyclic double bond at C16-C17 and various oxygen-containing functional groups located at different positions on the kaurane (B74193) core nih.govidrblab.net. The presence and position of hydroxyl, carbonyl, and carboxyl groups are particularly important determinants of the observed biological effects, which span antimicrobial, anti-inflammatory, cytotoxic, and other activities thegoodscentscompany.comchem960.comthegoodscentscompany.comjapsonline.comnih.govnih.govnih.govnih.govctdbase.orgresearchgate.netresearchgate.netidrblab.netnih.gov.

For instance, the presence of oxygenated groups on the ent-kaurene (B36324) core has been shown to enhance antimicrobial activity thegoodscentscompany.comchem960.comthegoodscentscompany.com. The C16-C17 double bond is considered a reactive center and plays a role in the biological activity of kaurenic diterpenes functionalized at ring D idrblab.net. The C-15 position, often bearing a hydroxyl or ketone group, is also frequently implicated in the activity of ent-kaurane derivatives thegoodscentscompany.comnih.govidrblab.netmdpi-res.com.

The nature of the functional group at the C-19 position is a significant factor in the SAR of ent-kauranes. Compounds with a carboxylic acid group at C-19, such as kaurenoic acid, and their derivatives (e.g., esters, carboxylates) have been extensively studied and exhibit a wide range of biological effects nih.govctdbase.orgmdpi-res.comnih.govnih.govnih.govresearchgate.net. The presence of hydrophilic groups, including a free carboxyl group at C-19, has been suggested to be essential for antifungal activity nih.gov. However, the impact of the C-19 substituent is context-dependent, as illustrated by a study where a carboxyl acid or β-d-glucose ester at C-19 abrogated the colistin (B93849) adjuvant effects of ent-kaurene analogs nih.gov.

Impact of Oxygenation and Functionalization at Key Positions (e.g., C-3, C-19)

Oxygenation and functionalization at specific positions of the ent-kaurane skeleton have a profound impact on the activity profiles of these compounds.

C-3 Position: Modifications at the C-3 carbon are frequently associated with altered biological activity. Studies have shown that the presence of oxygenated groups, such as hydroxyl or ester functionalities, at C-3 can enhance the antimicrobial activity of ent-kaurene derivatives thegoodscentscompany.comchem960.comresearchgate.net. For example, ent-kaur-3-O-(6',7'-bibenzyl-oxy-caffeoyl)-15-ene, a derivative with an ester group at C-3, exhibited activity against a range of microorganisms thegoodscentscompany.comchem960.com. A C3 carbonyl group is also present in an ent-kaurane derivative with antimicrobial activity arabjchem.org. These findings highlight the importance of functionalization at C-3 for modulating the biological effects of ent-kauranes.

C-19 Position: The C-19 position is another key site for functionalization, significantly influencing the biological activity of ent-kaurane diterpenoids. As noted earlier, the presence of a carboxylic acid group at C-19, as in kaurenoic acid, is linked to diverse activities, including antifungal properties, where a free carboxyl group may be essential nih.gov. Derivatives at C-19, such as methyl esters, are also commonly synthesized and studied mdpi-res.comresearchgate.net. The specific functional group at C-19 can lead to differential activities; for instance, the presence of a carboxyl acid or a β-d-glucose ester at C-19 was found to negate the colistin adjuvant effects of certain ent-kaurene analogs nih.gov. While direct comparative SAR data specifically for the C-19 aldehyde (ent-Kaur-16-en-19-al) versus the C-19 carboxylic acid or alcohol is limited in the provided search results, the extensive studies on kaurenoic acid underscore the critical role of this position in determining the biological profile.

Other Oxygenation Sites: Oxygenation at other positions of the ent-kaurane skeleton also contributes to the SAR. Hydroxylation at C-2, C-3, C-16, and C-17 in kaurenoic acid derivatives has been associated with significant immunomodulatory activity thegoodscentscompany.com. Biotransformation studies frequently report hydroxylation at C-7 and C-11, leading to derivatives with modified activities thegoodscentscompany.comnih.gov. A hydroxyl group at the 6β position has been linked to antitumor and antibacterial activity thegoodscentscompany.com. Oxygenation at C-15, either as a hydroxyl or ketone, is present in ent-kaurane compounds exhibiting cytotoxic and other biological effects nih.govidrblab.net.

Stereochemical Influences on Activity Profiles

The stereochemistry of ent-kaurane diterpenoids plays a vital role in their biological activity. The "ent" prefix itself denotes the enantiomeric series, indicating a specific absolute configuration of the chiral centers within the tetracyclic skeleton uni.luebi.ac.uk. Alterations in the stereochemistry at one or more positions can significantly impact the binding affinity to biological targets and, consequently, the observed pharmacological effects.

Stereochemical differences, even subtle ones, can lead to notable changes in activity. For instance, in the context of anti-inflammatory activity, one study suggested that the 16α,17-epoxy group conferred better activity compared to the 16β,17-epoxy group researchgate.net. This highlights the importance of the spatial orientation of functional groups for optimal interaction with biological molecules.

Biotransformation studies of ent-kaurane diterpenoids by various fungi often result in stereoselective modifications, such as hydroxylation at specific positions with defined α or β stereochemistry nih.gov. The resulting biotransformed products, which are stereochemically distinct from their precursors or other possible isomers, often exhibit altered or novel biological activities.

Furthermore, stereochemical differences can be utilized in structural analysis; for example, the stereochemistry at C-16 in ent-kauranes has been shown to influence the chemical shifts of nearby carbons, such as C-17, which aids in structural elucidation arabjchem.org.

Analytical and Quantitative Methodologies for Ent Kaur 16 En 19 Al

Quantitative Determination using HPLC-UV and HPLC-MS/MS

High-Performance Liquid Chromatography (HPLC) coupled with detectors such as Ultraviolet (UV) or tandem Mass Spectrometry (MS/MS) are widely used techniques for the quantitative analysis of diterpenoids, including kauranes. While specific detailed methods for ent-Kaur-16-en-19-al using HPLC-UV or HPLC-MS/MS were not extensively found in the search results, these techniques have been successfully applied to the quantitative determination of structurally related kaurane (B74193) diterpenoids, such as ent-kaur-16-en-19-oic acid (kaurenoic acid).

Studies on kaurenoic acid demonstrate the applicability of HPLC methods. An isocratic reversed-phase HPLC method with UV detection at 220 nm has been reported for the quantitative determination of kaurenoic acid in plant extracts. nih.govnih.gov This method utilized a mobile phase of 60% acetonitrile (B52724) in water. nih.govnih.gov

Ultra-High Performance Liquid Chromatography coupled with Electrospray Ionization Tandem Mass Spectrometry (UHPLC-ESI-MS/MS) has also been developed and validated for the determination of kaurenoic acid. foodb.ca This method employed multi-reaction monitoring (MRM) in negative ion mode for quantification, using a quantitative fragment ion at m/z 301.3. foodb.ca Such MS/MS methods offer high sensitivity and selectivity, which can be beneficial for analyzing complex matrices.

The successful application of HPLC-UV and HPLC-MS/MS for the quantitative analysis of related kaurane diterpenoids suggests that similar methodologies, with appropriate method development and validation, could be adapted for the quantitative determination of this compound.

Gas Chromatography-Flame Ionization Detection (GC-FID) for Quantification

Gas Chromatography-Flame Ionization Detection (GC-FID) is another analytical technique utilized for the quantification of volatile and semi-volatile compounds, including some diterpenoids. The chemical composition of the essential oil from Carramboa littlei was determined using GC-FID and GC-MS, and this compound was identified as one of the major constituents, present at 21.8%. nih.gov This indicates that GC-FID can be used for the quantitative analysis of this compound, particularly in samples where it is present in a suitable matrix like essential oil. nih.gov GC-MS was employed in the same study for identification purposes by comparing mass spectra with library data. nih.gov

Method Validation Parameters (e.g., Linearity, Accuracy, Precision, Limits of Detection and Quantification)

Method validation is a critical step in analytical chemistry to ensure that a method is suitable for its intended purpose. While specific validation parameters for the quantitative analysis of this compound were not detailed in the provided search results, studies on the quantitative determination of related compounds like kaurenoic acid offer insights into the typical parameters evaluated.

For instance, a validated UHPLC-ESI-MS/MS method for kaurenoic acid reported intra-assay and inter-assay relative standard deviations (R.S.D.) of 2.8% and 3.2%, respectively, demonstrating precision. foodb.ca The recoveries evaluated upon spiking at three different concentrations were reported to be above 97%, indicating good accuracy. foodb.ca Linearity is typically assessed by analyzing a series of standards at different concentrations and determining the correlation coefficient of the calibration curve. Limits of Detection (LOD) and Limits of Quantification (LOQ) are determined to establish the lowest concentrations that can be reliably detected and quantified, respectively.

Applying these standard validation parameters – including linearity, accuracy, precision, LOD, and LOQ – is essential when developing and implementing quantitative methods for this compound using techniques like HPLC-UV, HPLC-MS/MS, or GC-FID to ensure the reliability and robustness of the analytical results.

Application in Quality Control of Herbal Extracts and Formulations

The quantitative analysis of marker compounds like this compound is important for the quality control of herbal extracts and formulations containing this compound. Quality control ensures the consistency, purity, and potency of herbal products.

Although direct examples of this compound being used as a quality control marker were limited in the search results, related kaurane diterpenoids, such as kaurenoic acid, are analyzed for quality control purposes in herbal matrices. foodb.ca The need to establish quality control protocols for the standardization of herbal drugs containing kaurane diterpenoids has been highlighted. thegoodscentscompany.com this compound has been identified in species like Gnaphalium undulatum, a genus for which quality control is reviewed. thegoodscentscompany.com

Research Gaps and Future Directions in Ent Kaur 16 En 19 Al Research

Exploration of Undiscovered Biological Activities

The ent-kaurane diterpenoids are known for diverse biological activities, including antimicrobial, anti-inflammatory, antitumor, and antiviral properties researchgate.netfrontiersin.orgd-nb.infonih.gov. However, the specific biological activities of ent-Kaur-16-en-19-al have not been as thoroughly investigated as those of related compounds like kaurenoic acid researchgate.netfrontiersin.org. Kaurenoic acid, for instance, has shown anti-allergic, immunosuppressive, apoptosis-inducing, anti-inflammatory, and antimicrobial activities researchgate.net. It has also demonstrated potential against various cancer cell lines researchgate.net.

Future research needs to systematically explore the biological profile of this compound. This includes evaluating its potential across a wide spectrum of biological targets and disease models. Given the structural similarities to other bioactive ent-kauranes, it is plausible that this compound possesses similar or unique activities that are yet to be discovered. High-throughput screening and targeted assays could help identify novel pharmacological effects.

Development of Advanced Synthetic and Semi-Synthetic Strategies

The synthesis and semi-synthesis of ent-kaurane diterpenoids have been explored, with various strategies developed to produce these compounds and their derivatives nih.govresearchgate.netresearchgate.net. For example, semi-synthetic approaches starting from readily available natural kauranes like kaurenoic acid have been used to create novel derivatives with altered biological activities unesp.bracs.org. One study reported the synthesis of natural ent-kauranic structure derivatives from ent-kaur-16-en-19-oic acid researchgate.net.

Despite these advancements, developing more efficient, cost-effective, and environmentally friendly synthetic and semi-synthetic routes specifically for this compound remains a research gap. Current methods may involve multiple steps or utilize harsh reagents. Future directions should focus on:

Developing shorter, more convergent synthetic routes.

Exploring biocatalytic or organocatalytic approaches to improve selectivity and reduce waste.

Utilizing readily available precursors for semi-synthesis of this compound.

Designing strategies for regioselective and stereoselective modifications of the ent-kaurane skeleton to specifically yield the aldehyde at the C-19 position.

Biotechnological Production and Metabolic Engineering for Enhanced Yields

Biotechnological approaches, such as metabolic engineering of microorganisms, offer promising avenues for sustainable production of natural products like ent-kaurene (B36324) and its derivatives d-nb.inforesearchgate.netbiorxiv.org. ent-Kaurene is a universal precursor for gibberellins (B7789140) and can be synthesized from geranylgeranyl diphosphate (B83284) (GGPP) d-nb.infofrontiersin.org. Efforts have been made to engineer microbes like Rhodosporidium toruloides and Escherichia coli to produce ent-kaurene d-nb.info.

However, the biotechnological production of this compound specifically requires further development. This involves engineering microbial pathways to channel ent-kaurene towards oxidation at the C-19 position to yield the aldehyde. Research gaps include:

Identifying and incorporating the necessary enzymes (e.g., cytochrome P450 enzymes or other oxidases) that can selectively catalyze the oxidation of the methyl group at C-19 of ent-kaurane or a precursor to an aldehyde.

Optimizing gene expression and enzyme activity within the host organism.

Engineering metabolic pathways to increase the flux towards ent-kaurene production and subsequent conversion to this compound.

Developing efficient fermentation processes for high-yield production.

Exploring alternative microbial hosts or plant cell cultures for production.

Metabolic engineering strategies could involve overexpression of relevant biosynthetic genes, blocking competing pathways, and optimizing culture conditions to enhance the titer of this compound.

In-depth Mechanistic Investigations at the Molecular Level

While some studies have explored the mechanisms of action of related ent-kaurane diterpenoids, the specific molecular targets and pathways modulated by this compound are largely unknown. For instance, kaurenoic acid has been shown to induce vasorelaxation through mechanisms involving the blocking of extracellular Ca2+ influx and activation of the NO-cGMP pathway nih.gov. It has also been reported to activate Nrf2, suggesting a role in anti-inflammatory responses nih.gov.

A significant research gap is the detailed understanding of how this compound interacts with biological systems at the molecular level. Future research should aim to:

Identify the specific protein targets or enzymes that this compound binds to or modulates.

Elucidate the downstream signaling pathways affected by its activity.

Investigate the structure-activity relationships to understand which parts of the molecule are crucial for specific interactions.

Utilize advanced techniques such as proteomics, metabolomics, and transcriptomics to gain a holistic view of its cellular effects.

Conduct detailed kinetic and binding studies to quantify its interactions with targets.

Understanding the molecular mechanisms will be crucial for validating its biological activities and for rational design of analogs with improved efficacy and selectivity.

Design and Synthesis of Novel Analogs with Improved Potency and Selectivity

The structural diversity within the ent-kaurane family allows for the design and synthesis of analogs with potentially improved pharmacological properties frontiersin.org. Modifications to the ent-kaurane skeleton, such as oxidation or rearrangements, can lead to compounds with varied activities frontiersin.orgresearchgate.net. Studies on kaurenoic acid derivatives have shown that structural alterations can influence biological activity unesp.br.

A key future direction is the rational design and synthesis of novel this compound analogs. This requires integrating insights gained from mechanistic studies and structure-activity relationship analyses. Research gaps include:

Systematic exploration of chemical modifications at different positions of the this compound scaffold.

Synthesis of focused libraries of analogs with specific structural variations.

Evaluation of the biological activities of these analogs to identify compounds with enhanced potency, improved selectivity for specific targets, or reduced off-target effects.

Utilizing computational tools, such as quantitative structure-activity relationship (QSAR) modeling, to guide the design process biorxiv.org.

Developing efficient synthetic routes for the most promising analogs.

Q & A

Basic: What are the established methods for synthesizing ent-Kaur-16-en-19-al, and how are they validated?

Synthesis typically involves diterpenoid extraction from natural sources (e.g., Isodon species) followed by chemical modification. Key steps include:

- Purification : Column chromatography (silica gel, reverse-phase HPLC) .

- Validation : NMR (1H, 13C, 2D-COSY) and X-ray crystallography for structural confirmation .

- Purity assessment : GC-MS or HPLC with ≥95% purity thresholds .

Basic: How is the molecular structure of this compound characterized in new isolates?

Characterization requires multi-spectral analysis:

- Stereochemistry : NOESY/ROESY NMR to resolve chiral centers .

- Functional groups : FT-IR and DEPT NMR for ketone and alkene identification .

- Comparative data : Cross-referencing with published spectral libraries (e.g., SciFinder, Reaxys) .

Advanced: How can researchers resolve contradictory bioactivity data reported for this compound in anticancer studies?

Address discrepancies through:

- Standardized assays : Use identical cell lines (e.g., MCF-7, A549) and IC50 protocols .

- Control variables : Document solvent (DMSO vs. ethanol), concentration ranges, and exposure times .

- Meta-analysis : Systematically review raw data from public repositories (e.g., ChEMBL) to identify methodological outliers .

Advanced: What experimental design considerations are critical for optimizing this compound solubility in pharmacological assays?

Optimize solubility via:

- Co-solvent systems : Test binary mixtures (e.g., PEG-400/water) with dynamic light scattering (DLS) .

- Prodrug strategies : Introduce hydrophilic moieties (e.g., glycosylation) and monitor stability via LC-MS .

- Computational modeling : Predict logP and solubility parameters using tools like COSMOtherm .

Basic: What spectroscopic techniques are essential for quantifying this compound in plant extracts?

Quantification relies on:

- HPLC-DAD/ELSD : Calibration curves with authentic standards .

- qNMR : Internal standards (e.g., TMSP) for absolute quantification .

- Validation : Spike-and-recovery experiments to assess matrix effects .

Advanced: How can researchers address low yields in synthetic routes to this compound?

Improve yields by:

- Catalyst screening : Test Lewis acids (e.g., BF3·Et2O) in key cyclization steps .

- Reaction monitoring : In-situ FT-IR or Raman spectroscopy to optimize kinetic parameters .

- Byproduct analysis : Use HRMS to identify and suppress side reactions .

Basic: What are the primary challenges in isolating this compound from complex botanical matrices?

Challenges include:

- Co-eluting compounds : Employ orthogonal separation (e.g., HILIC followed by RP-HPLC) .

- Isomer discrimination : Chiral chromatography (e.g., CHIRALPAK® columns) .

- Scale-up limitations : Pilot-scale centrifugal partition chromatography (CPC) .

Advanced: How should researchers validate the proposed biosynthetic pathways of this compound?

Validation strategies:

- Isotopic labeling : 13C/2H tracing in precursor-feeding experiments .

- Enzyme assays : Recombinant expression of candidate cytochrome P450s .

- Gene silencing : CRISPR/Cas9 in host plants to disrupt putative pathway genes .

Basic: What are the best practices for documenting this compound research for reproducibility?

Follow journal guidelines (e.g., Beilstein Journal of Organic Chemistry):

- Experimental details : Full protocols in Supplementary Information, including instrument parameters .

- Data deposition : Raw spectra in public repositories (e.g., Zenodo) with DOIs .

- Negative results : Report failed syntheses or inconclusive bioassays to avoid publication bias .

Advanced: How can computational methods enhance the study of this compound's structure-activity relationships?

Leverage:

- Molecular docking : AutoDock Vina to predict target binding (e.g., TOP1 inhibitors) .

- QSAR models : Train on bioactivity datasets using machine learning (e.g., Random Forest) .

- MD simulations : GROMACS for stability analysis of ligand-protein complexes .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.